

# Spectroscopic Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(3-Chloropropyl)morpholine

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This technical guide provides an in-depth overview of the spectroscopic data for **4-(3-Chloropropyl)morpholine** (CAS No: 7357-67-7), a key intermediate in the synthesis of various pharmaceuticals, including the anticancer drug Gefitinib. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Chemical Structure and Properties

- IUPAC Name: **4-(3-chloropropyl)morpholine**
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>ClNO
- Molecular Weight: 163.65 g/mol [1]
- Appearance: Colorless to light yellow clear liquid
- Boiling Point: 115 °C at 25 mmHg[1]

## Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **4-(3-Chloropropyl)morpholine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.70-3.80	m	4H	-O-CH <sub>2</sub> - (Morpholine)
3.60	t	2H	-CH <sub>2</sub> -Cl
2.40-2.60	m	6H	-N-CH <sub>2</sub> - (Morpholine & Propyl)
1.90	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>,  
Spectrometer: 300  
MHz[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

While specific experimental  $^{13}\text{C}$  NMR data with peak listings were not found in the surveyed literature, spectral data for **4-(3-Chloropropyl)morpholine** is available in databases such as SpectraBase.[2] The expected chemical shift ranges for the carbon atoms are outlined below based on typical values for similar functional groups.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~66-67	-O-CH <sub>2</sub> - (Morpholine)
~55-56	-N-CH <sub>2</sub> -CH <sub>2</sub> - (Propyl)
~53-54	-N-CH <sub>2</sub> - (Morpholine)
~45-46	-CH <sub>2</sub> -Cl
~29-30	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

The IR spectrum of **4-(3-Chloropropyl)morpholine** exhibits characteristic peaks corresponding to its functional groups. The data is typically acquired using an ATR-FT-IR spectrometer.[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2800	Strong	C-H stretching (Aliphatic)
~1450	Medium	C-H bending (Scissoring)
~1280	Strong	C-N stretching (Amine)
~1115	Strong	C-O-C stretching (Ether)
~760	Strong	C-Cl stretching (Alkyl Halide)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Mass spectrometry data has been reported using both Chemical Ionization (CI) and Electron Ionization (EI) methods.

### Chemical Ionization (CI-B)[2]

m/z	Relative Intensity (%)	Assignment
164	99.99	[M+H] <sup>+</sup>
166	62.33	[M+H] <sup>+</sup> ( <sup>37</sup> Cl isotope)
128	49.56	[M-Cl] <sup>+</sup>
100	80.82	[M-C <sub>3</sub> H <sub>6</sub> Cl] <sup>+</sup> (Morpholine fragment)

### Electron Ionization (EI-B)[2]

m/z	Relative Intensity (%)	Assignment
100	99.99	[M-C <sub>3</sub> H <sub>6</sub> Cl] <sup>+</sup> (Base Peak)
56	34.49	
70	36.83	
43	63.73	
42	69.41	

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(3-Chloropropyl)morpholine** in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>). The solution should be clear and free of any solid particles.
- NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time and more scans are typically required due to the lower natural abundance of <sup>13</sup>C.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

## IR Spectroscopy Protocol

- Sample Preparation: As **4-(3-Chloropropyl)morpholine** is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

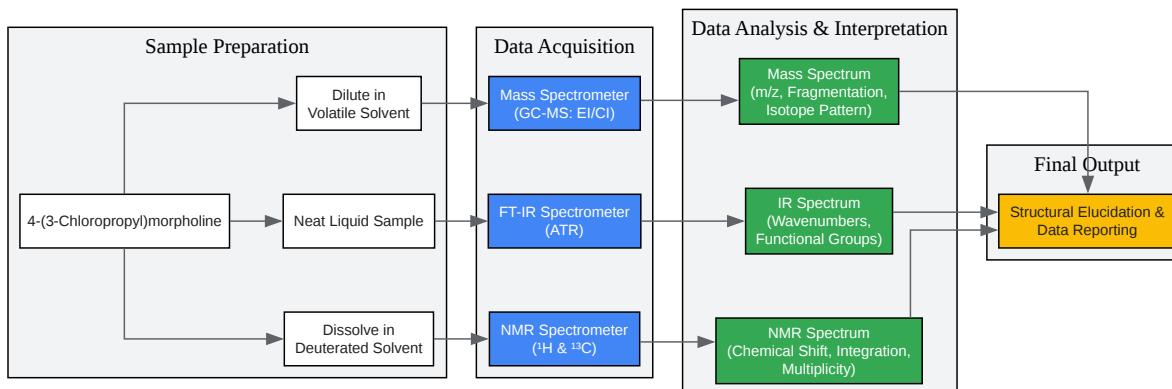
## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **4-(3-Chloropropyl)morpholine** in a volatile organic solvent such as methanol or acetonitrile.
- Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization:
  - Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
  - Chemical Ionization (CI): A reagent gas (e.g., methane or ammonia) is introduced and ionized. These reagent gas ions then react with the sample molecules in a softer ionization process, typically resulting in a prominent protonated molecule peak  $[\text{M}+\text{H}]^+$  and less fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The output is a mass spectrum showing relative intensity versus m/z.

## Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(3-Chloropropyl)morpholine**.



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### Spectroscopic Analysis Workflow

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## References

- 1. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 2. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
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